The molecule possesses both amine (-NH2) and ether (C-O-C) functional groups. Amine groups can form stable bonds with biomolecules like proteins or antibodies, while ether groups are known for their biocompatibility. This combination could be useful in bioconjugation reactions, where researchers link molecules of interest to biomolecules for targeted delivery or analysis .
The presence of multiple ether linkages suggests potential for 3,6,9,12-Tetraoxatetradecane-1,14-diamine as a building block in polymer synthesis. These polymers could have interesting properties due to the combination of flexible ether linkages and terminal amine groups. Research in this area might explore applications in areas like adhesives, coatings, or drug delivery systems .
The amine groups could potentially act as chelating agents, able to bind to metal ions. This property might be beneficial in the design of new catalysts for various chemical reactions. Further research would be needed to explore the specific catalytic activity of 3,6,9,12-Tetraoxatetradecane-1,14-diamine complexes .
3,6,9,12-Tetraoxatetradecane-1,14-diamine is a chemical compound with the molecular formula C10H24N2O4 and a molecular weight of 236.31 g/mol. It is characterized by a long polyether chain containing four ether linkages and two amino groups at both ends. This structure provides it with unique properties, including enhanced solubility and biocompatibility, making it suitable for various applications in biomedical fields and polymer chemistry .
The specific mechanism of action of TGEA depends on the application. Here are two potential areas:
The biological activity of 3,6,9,12-tetraoxatetradecane-1,14-diamine is primarily attributed to its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These compounds are designed to induce targeted protein degradation via the ubiquitin-proteasome pathway. The presence of the amino groups allows for selective interactions with target proteins and E3 ligases, facilitating the degradation of unwanted proteins in cells .
The synthesis of 3,6,9,12-tetraoxatetradecane-1,14-diamine typically involves several steps:
3,6,9,12-Tetraoxatetradecane-1,14-diamine has a wide range of applications:
Studies on the interactions of 3,6,9,12-tetraoxatetradecane-1,14-diamine focus on its ability to form stable complexes with various biological molecules. Its dual amino functionality allows it to interact effectively with carboxylic acids and activated esters. Furthermore, research indicates that its use in PROTACs enhances the specificity and efficacy of targeted protein degradation therapies .
3,6,9,12-Tetraoxatetradecane-1,14-diamine can be compared with several similar compounds based on their structures and functionalities:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Polyethylene glycol diacrylate | C16H30O8 | Used for hydrogel formation; shorter chain length affects flexibility. |
Pentaethylene glycol diacrylate | C15H30O7 | Shorter than tetraoxatetradecane; different mechanical properties. |
Triethylene glycol bis(2-aminoethyl) ether | C10H22N2O4 | Similar structure; primarily used as a crosslinker in various applications. |
Amino-PEG4-Amine | C10H24N2O4 | Contains similar ether linkages; used in bioconjugation processes. |
These comparisons highlight the unique properties of 3,6,9,12-tetraoxatetradecane-1,14-diamine due to its longer chain length and specific functional groups that enhance its application potential in drug delivery and polymer science .
Corrosive;Irritant